4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazole ring
Preparation Methods
The synthesis of 4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
In an industrial setting, the synthesis might be scaled up using optimized reaction conditions to ensure high yield and purity. The process would involve careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties .
Some similar compounds include:
Sulfonamide derivatives: These compounds have a sulfonamide group attached to an aromatic ring and are known for their antimicrobial properties.
Pyrazole-containing compounds: These compounds feature a pyrazole ring and are used in various pharmaceutical applications, including anti-inflammatory and anticancer drugs.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
4-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3O2S/c17-11-4-6-13(7-5-11)25(23,24)21-12-8-20-22(9-12)10-14-15(18)2-1-3-16(14)19/h1-9,21H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOVWFXZCZDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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